4-(4-(4-Méthylpipérazin-1-yl)pipéridin-1-yl)aniline

Vue d'ensemble

Description

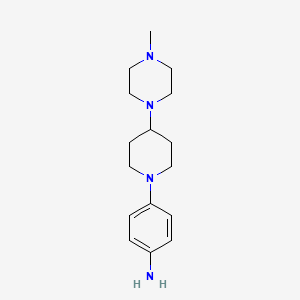

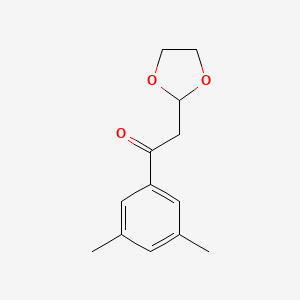

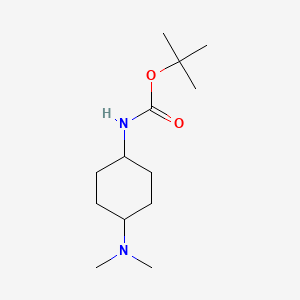

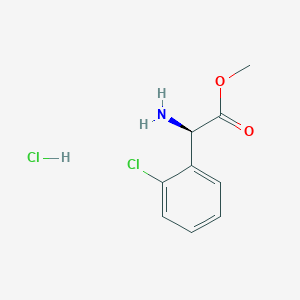

“4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline” is a chemical compound with the CAS Number: 959795-70-1 . It has a molecular weight of 274.41 and a linear formula of C16H26N4 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a high GI absorption, is a P-gp substrate, and is a CYP2D6 inhibitor . It has a lipophilicity Log Po/w (iLOGP) of 2.62 .Applications De Recherche Scientifique

Synthèse et catalyse

Ce composé est utilisé comme réactif et élément constitutif en chimie synthétique, servant d'excellent catalyseur pour les réactions de condensation .

Activité antimicrobienne

Il a montré un potentiel dans l'activité antimicrobienne, en particulier dans les simulations d'amarrage moléculaire ciblant les enzymes oxydoréductases pour des applications antibactériennes .

Traitement de la leucémie

Le composé est structurellement lié à des agents thérapeutiques comme l'imatinib, qui sont utilisés pour traiter la leucémie en inhibant spécifiquement les tyrosines kinases .

Intermédiaires pharmaceutiques

Il est également utilisé dans la synthèse d'intermédiaires pharmaceutiques, contribuant au développement de divers produits médicaux .

Recherche chimique

En recherche chimique, ce composé est étudié pour ses propriétés et ses applications potentielles dans la création de nouvelles entités chimiques .

Recherche sur le cancer

Il a été impliqué dans la découverte de nouvelles cibles thérapeutiques telles que les inhibiteurs de la kinase du lymphome anaplasique (ALK) pour le traitement du cancer du poumon non à petites cellules (CPNPC) .

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.

Action Environment

It is recommended to store the compound in a dark place, sealed and dry, at 2-8°c .

Propriétés

IUPAC Name |

4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPNKVDLRJIFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728627 | |

| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959795-70-1 | |

| Record name | 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959795-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline chosen as a hapten in developing an ELISA for brigatinib and gilteritinib?

A1: The researchers selected 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline as a hapten because it shares a common substructure with both brigatinib and gilteritinib []. This structural similarity is crucial for inducing antibodies that can recognize and bind to both TKIs, enabling the development of a single ELISA assay capable of detecting and quantifying both drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)